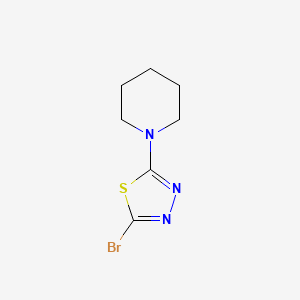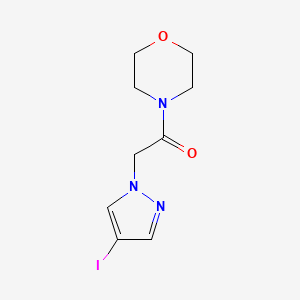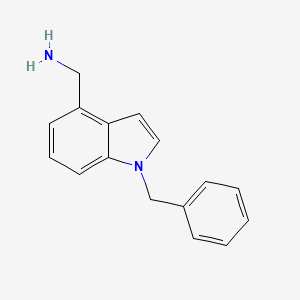
N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine
Overview
Description
N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine is an organic compound characterized by the presence of a bromine atom, a nitro group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:
Bromination: The starting material, 2-nitroaniline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Formation of Tetrahydropyran Ring: The brominated product is then subjected to a cyclization reaction with tetrahydropyran-4-amine under acidic or basic conditions to form the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Reduction: The major product is N-(5-amino-2-nitrophenyl)tetrahydro-2H-pyran-4-amine.
Substitution: The major products depend on the nucleophile used, resulting in compounds such as N-(5-substituted-2-nitrophenyl)tetrahydro-2H-pyran-4-amine.
Scientific Research Applications
N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved can vary based on the specific derivative or application.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-nitrophenyl)tetrahydro-2H-pyran-4-amine
- N-(5-fluoro-2-nitrophenyl)tetrahydro-2H-pyran-4-amine
- N-(5-iodo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine
Uniqueness
N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-(5-bromo-2-nitrophenyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-8-1-2-11(14(15)16)10(7-8)13-9-3-5-17-6-4-9/h1-2,7,9,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRDBQHVPAXREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B1399989.png)
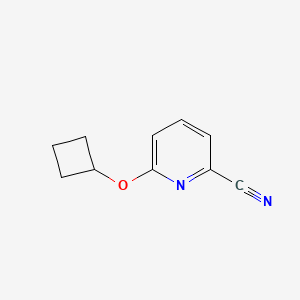
![1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1399991.png)

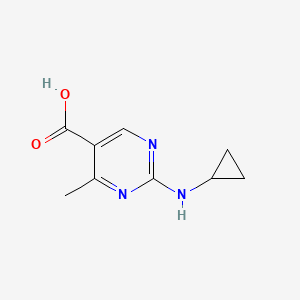
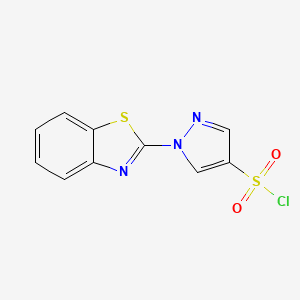
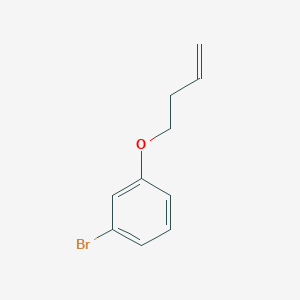


![1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400001.png)
![5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1400003.png)
